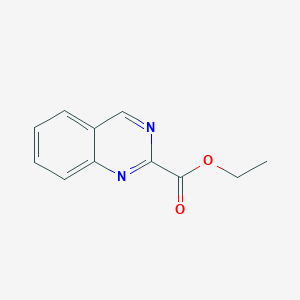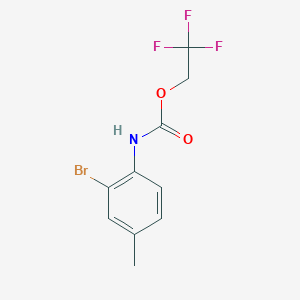
2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate
描述
2,2,2-Trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate: is a synthetic organic compound with the molecular formula C10H9BrF3NO2 and a molecular weight of 312.09 g/mol . It is characterized by the presence of a trifluoroethyl group, a bromine atom, and a methyl group attached to a phenyl ring, which is further connected to a carbamate group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate typically involves the reaction of 2-bromo-4-methylphenyl isocyanate with 2,2,2-trifluoroethanol . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride produced during the reaction. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the isocyanate group .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form various oxidized products, and reduction reactions can convert the carbamate group to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines can be used under mild to moderate temperatures.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products can include hydroxyl, alkoxy, or amino derivatives.
Hydrolysis Products: 2-bromo-4-methylphenylamine and carbon dioxide.
Oxidation Products: Various oxidized derivatives depending on the extent of oxidation.
Reduction Products: 2-bromo-4-methylphenylamine.
科学研究应用
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Reagent in Chemical Reactions: Employed in various organic reactions to introduce trifluoroethyl and carbamate groups.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential use in the development of new drugs due to its unique structural features.
Biological Studies: Used in studies to understand the interactions of trifluoroethyl and carbamate groups with biological molecules.
Industry:
Material Science: Utilized in the synthesis of novel materials with specific properties.
Agrochemicals: Explored for its potential use in the development of new agrochemical agents.
作用机制
The mechanism of action of 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate is primarily determined by its ability to interact with various molecular targets through its functional groups. The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and hydrophobic pockets of proteins. The carbamate group can form hydrogen bonds with amino acid residues in proteins, influencing their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with molecular targets .
相似化合物的比较
- 2,2,2-Trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate
- 2,2,2-Trifluoroethyl N-(2-chloro-4-methylphenyl)carbamate
- 2,2,2-Trifluoroethyl N-(2-bromo-4-ethylphenyl)carbamate
Comparison:
- Structural Differences: The position and type of halogen and alkyl groups on the phenyl ring can significantly influence the compound’s reactivity and interaction with molecular targets.
- Reactivity: Compounds with different halogens (e.g., chlorine instead of bromine) may exhibit different reactivity in substitution reactions.
- Applications: While similar compounds may share some applications, the unique combination of trifluoroethyl, bromine, and carbamate groups in 2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate can provide distinct advantages in specific research and industrial applications .
属性
IUPAC Name |
2,2,2-trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO2/c1-6-2-3-8(7(11)4-6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBYVTLOSMTJGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


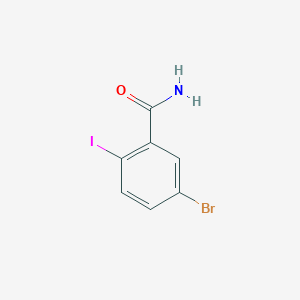
![4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1439051.png)

![{[4-(Propan-2-yloxy)phenyl]methyl}(propyl)amine](/img/structure/B1439053.png)

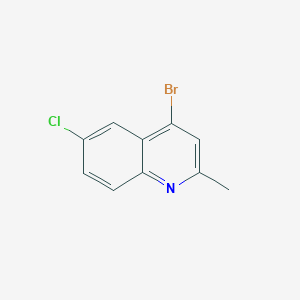
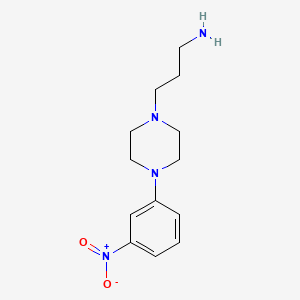
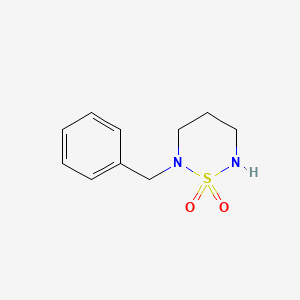
![3-benzyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1439059.png)

![1-Chloro-7-nitropyrrolo[1,2-a]pyrazine](/img/structure/B1439062.png)
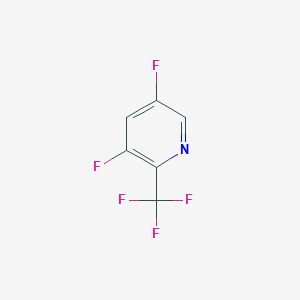
![2-[(4-Aminobenzyl)thio]benzoic acid](/img/structure/B1439064.png)
